BenchChemオンラインストアへようこそ!

CCT241533

CHK2 Kinase Assay IC50

CCT241533 is the definitive chemical probe for unambiguous attribution of biological effects to CHK2. Unlike less selective inhibitors (e.g., AZD7762) that confound results via CHK1 co-inhibition, CCT241533 delivers 63- to 80-fold selectivity over CHK1 and a clean profile against a broad kinase panel, ensuring DDR studies are not compromised by off-target activity. Validated applications include PARP inhibitor synergy in p53-mutant tumor models and normal tissue radioprotection. For experiments demanding CHK2-specific data integrity, CCT241533 is the only reliable choice.

Molecular Formula C23H27FN4O4
Molecular Weight 442.5 g/mol
CAS No. 1262849-73-9
Cat. No. B560082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCT241533
CAS1262849-73-9
Synonyms(E)-4-fluoro-6-(4-((4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl)amino)-6,7-dimethoxyquinazolin-2(1H)-ylidene)cyclohexa-2,4-dienone
Molecular FormulaC23H27FN4O4
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCC(C)(C1CNCC1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O
InChIInChI=1S/C23H27FN4O4/c1-23(2,30)15-10-25-11-17(15)27-21-13-8-19(31-3)20(32-4)9-16(13)26-22(28-21)14-7-12(24)5-6-18(14)29/h5-9,15,17,25,29-30H,10-11H2,1-4H3,(H,26,27,28)/t15-,17-/m1/s1
InChIKeyHZASIAXCPXTISQ-NVXWUHKLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

CCT241533 (CAS 1262849-73-9): Baseline Profile of a High-Selectivity CHK2 Inhibitor


CCT241533 is a small-molecule, ATP-competitive inhibitor of checkpoint kinase 2 (CHK2), a central mediator of the DNA damage response (DDR). In biochemical assays, it inhibits CHK2 with an IC50 of 3 nM and a Ki of 1.16 nM [1]. X-ray crystallography has confirmed its binding mode within the CHK2 ATP-binding pocket [2]. It is primarily employed as a chemical probe in cancer research, particularly for interrogating CHK2-dependent signaling pathways and for combination studies with PARP inhibitors [3].

Why CHK2 Inhibitors Like CCT241533 Cannot Be Casually Interchanged in Experimental Design


The CHK2 inhibitor landscape exhibits substantial variability in both potency and, critically, kinase selectivity profiles. Compounds in this class can inadvertently co-inhibit CHK1, a closely related kinase with distinct and sometimes opposing functions in the DDR network. This off-target activity can confound experimental interpretation. CCT241533 is distinguished by a quantifiably high degree of selectivity for CHK2 over CHK1 [1] and a remarkably clean profile against a broad panel of other kinases [2]. Substituting CCT241533 with a less selective analog could therefore introduce CHK1-mediated effects, fundamentally altering the observed cellular response to DNA damage and potentially invalidating the study's conclusions regarding CHK2-specific biology.

Quantitative Differential Evidence: How CCT241533 Compares to its Closest CHK2 Inhibitor Analogs


Biochemical Potency: CCT241533 Exhibits Superior CHK2 Inhibition Compared to PV1019 and BML-277

CCT241533 demonstrates a lower half-maximal inhibitory concentration (IC50) for CHK2 than the comparator inhibitors PV1019 and BML-277. In radiometric kinase assays, CCT241533 achieves an IC50 of 3 nM [1]. This is an 8-fold improvement in potency over PV1019 (IC50 = 24 nM) [2] and a 5-fold improvement over BML-277 (IC50 = 15 nM) .

CHK2 Kinase Assay IC50

Kinase Selectivity Profile: CCT241533 Displays a Cleaner Kinome-Wide Profile Than AZD7762

CCT241533 exhibits high selectivity for CHK2, a critical differentiator from dual CHK1/CHK2 inhibitors like AZD7762. CCT241533 inhibits CHK2 with a Ki of 1.16 nM and demonstrates only modest activity against CHK1 (IC50 = 190-245 nM), yielding a selectivity window of 63- to 80-fold for CHK2 over CHK1 [1][2]. In contrast, AZD7762 is a potent inhibitor of both CHK1 (IC50 = 5 nM) and CHK2 (IC50 < 10 nM) [3]. This dual inhibition profile confounds studies aiming to isolate CHK2-specific functions. Furthermore, at a screening concentration of 1 μM, CCT241533 showed >90% inhibition of only 3 out of 85 kinases tested [2].

Kinase Selectivity Off-Target CHK1

Cellular Activity and Context-Dependent Effects: CCT241533 Demonstrates Specific PARP Inhibitor Synergy Not Seen with Genotoxins

CCT241533 has a defined and validated context of use in combination studies. It has been shown to potentiate the cytotoxicity of PARP inhibitors like olaparib but not that of a panel of standard genotoxic agents [1]. This specific synergy is linked to CHK2 inhibition. In HT29 colorectal cancer cells, the GI50 for CCT241533 alone is 1.7 μM [2]. Critically, this functional effect is observed in p53-mutant or -deficient cellular backgrounds (e.g., HT29, HeLa) but not in p53 wild-type A549 cells [2], highlighting a specific therapeutic window that is not a general property of all CHK2 inhibitors.

PARP inhibitor Combination Therapy p53

Defined Application Scenarios for CCT241533 Based on Quantitative Evidence


Investigating CHK2-Specific Signaling in the DNA Damage Response (DDR)

CCT241533 is the preferred chemical probe for experiments requiring the specific attribution of biological effects to CHK2. Its high selectivity for CHK2 over CHK1 (63- to 80-fold) [1] makes it possible to inhibit CHK2 without confounding the results by concurrently blocking CHK1, a known issue with other inhibitors like AZD7762 [2]. This is critical for studies aimed at dissecting the distinct roles of these two kinases in the DDR network.

Combination Studies with PARP Inhibitors in p53-Deficient Cancer Models

The validated synergy between CCT241533 and PARP inhibitors (e.g., olaparib) provides a robust framework for combination therapy research [1]. This application is specifically targeted to p53-mutant or -null tumor models, where CCT241533 has been shown to block CHK2 activation induced by PARP inhibitor treatment [1]. This makes it a key reagent for studying synthetic lethality strategies and overcoming PARP inhibitor resistance.

Radioprotection Studies in Normal Tissue Models

The observation that CCT241533 can protect mouse thymocytes from ionizing radiation-induced apoptosis [1] establishes a distinct application in normal tissue radioprotection research. This contrasts with its radiosensitizing potential in p53-deficient tumor cells, highlighting a context-dependent activity that makes it a valuable tool for exploring differential effects of CHK2 inhibition between normal and malignant tissues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCT241533

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.